2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-24-11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCJTRPNQSUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions, with the use of a catalyst to facilitate the cyclization process.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid and facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following compounds share the N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide backbone but differ in substituents on the benzamide or thienopyrazole rings. Key analogs include:
Electronic and Steric Effects of Substituents
- Its small size minimizes steric hindrance, allowing precise positioning in binding pockets .
- Methyl (Analog ) : The 2-methyl group’s electron-donating nature reduces the benzamide’s acidity compared to fluorine. Its hydrophobicity may improve logP values but could reduce aqueous solubility.
- Nitro (Analog ) : The 4-nitro group’s strong electron-withdrawing effect may stabilize negative charges in transition states, enhancing binding to cationic regions. However, nitro groups are often associated with toxicity risks.
- Bromo and Methoxy (Analog ): Bromine’s polarizability may enhance van der Waals interactions, while the methoxy group on the thienopyrazole could improve solubility through hydrogen-bond donation.
Biological Activity
2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The presence of the fluorine atom and the phenyl group enhances its chemical reactivity and biological profile.
Biological Activities
Thienopyrazole derivatives, including this compound, exhibit a range of biological activities:
1. Anticancer Activity
Research indicates that thienopyrazoles can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound have shown promising results as inhibitors of Aurora kinases and CDK2, both critical in cell cycle regulation.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Thienopyrazole A | Aurora-A kinase | 0.067 |
| Thienopyrazole B | CDK2 | 25 |
2. Antioxidant Properties
Studies have demonstrated that thienopyrazole derivatives possess antioxidant capabilities. A study assessing their effects on erythrocytes exposed to oxidative stress showed significant protection against cell damage.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole + 4-Nonylphenol | 12 ± 1.03 |
3. Anti-inflammatory Effects
Thienopyrazoles have been reported to exhibit anti-inflammatory activities by inhibiting phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses. This action suggests potential applications in treating conditions like asthma and rheumatoid arthritis.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets are critical for its therapeutic efficacy.
Case Studies
Recent studies have highlighted the efficacy of thienopyrazoles in various biological contexts:
- Efficacy Against Cancer Cell Lines : In vitro studies showed that thienopyrazole derivatives inhibited proliferation in various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 7 to 14 µM .
- Antioxidant Activity in Fish Models : A study on the African catfish (Clarias gariepinus) demonstrated that thienopyrazoles significantly reduced oxidative damage induced by environmental toxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
